molecular formula C7H13NO2S B11755791 (1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane

(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane

Cat. No.: B11755791
M. Wt: 175.25 g/mol
InChI Key: CYDDACVYDJRNGQ-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[320]heptane is a bicyclic compound featuring a methanesulfonyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane typically involves the formation of the bicyclic structure followed by the introduction of the methanesulfonyl group. One common approach is to start with a suitable bicyclic precursor and introduce the methanesulfonyl group through a sulfonylation reaction. This can be achieved using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the bicyclic structure or the methanesulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while nucleophilic substitution can produce various substituted azabicyclo compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicine, this compound has potential applications as a pharmacophore. Its unique structure can be exploited to design new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The bicyclic structure can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane: Unique due to its specific stereochemistry and functional groups.

    Sulfonimidates: Similar in having a sulfonyl group but differ in their overall structure and reactivity.

    Other Azabicyclo Compounds: Share the bicyclic structure but may have different substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a methanesulfonyl group and a bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

(1R,5S,6R)-6-methylsulfonyl-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C7H13NO2S/c1-11(9,10)7-2-5-3-8-4-6(5)7/h5-8H,2-4H2,1H3/t5-,6+,7+/m0/s1

InChI Key

CYDDACVYDJRNGQ-RRKCRQDMSA-N

Isomeric SMILES

CS(=O)(=O)[C@@H]1C[C@@H]2[C@H]1CNC2

Canonical SMILES

CS(=O)(=O)C1CC2C1CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.